3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Description
3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound featuring a fused pyrrolo-isoxazole core substituted with a 3,5-dimethylphenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C13H14N2O/c1-8-5-9(2)7-10(6-8)12-11-3-4-14-13(11)16-15-12/h5-7,14H,3-4H2,1-2H3 |
InChI Key |
SKWKDOXWOPVVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NOC3=C2CCN3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another approach involves the use of AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods are chosen for their efficiency and compatibility with large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic aromatic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidation: CuCl, tert-butyl nitrite, or isoamyl nitrite.
Reduction: Hydrogenation using Pd/C.
Substitution: Friedel-Crafts acylation using AlCl3.
Major Products Formed
Oxidation: Isoxazole derivatives.
Reduction: Amino derivatives.
Substitution: Acylated phenyl derivatives.
Scientific Research Applications
3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocycles.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for anti-inflammatory and anticancer treatments.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation . The exact pathways depend on the specific biological activity being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to analogs within the pyrrolo-isoxazole and substituted phenyl families. Below is a detailed analysis:
Structural Analog: 2-[(E)-3-(2-Furyl)acryloyl]-7-(5-methyloxazol-4-yl)-methoxy-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline
Key differences include:
- Core Structure: The reference compound contains a tetrahydroisoquinoline backbone fused with oxazole and tetrazole moieties, whereas the target molecule features a pyrrolo-isoxazole system.
- Functional Groups : The presence of a 3,5-dimethylphenyl group in the target compound introduces greater lipophilicity compared to the furyl and oxazole substituents in the reference.
Pharmacological and Physicochemical Properties
A comparative table is provided based on generalized data for pyrrolo-isoxazole derivatives and phenyl-substituted heterocycles:
| Property | 3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole | Pyrrolo-Isoxazole Derivatives (General) | 3,5-Dimethylphenyl-Substituted Analogs |
|---|---|---|---|
| Molecular Weight (g/mol) | ~245 | 220–280 | 230–260 |
| LogP | ~3.2 (estimated) | 2.5–3.5 | 3.0–3.8 |
| Aqueous Solubility | Low (<10 µM) | Low to moderate | Low |
| Biological Activity | Unreported (structural analogs show kinase inhibition potential) | Anticancer, antiviral | Anti-inflammatory |
Key Differentiators
- Electronic Profile : The electron-donating methyl groups on the phenyl ring may alter the electron density of the pyrrolo-isoxazole core, affecting binding affinity in biological systems.
Research Findings and Limitations
- Synthetic Challenges : Unlike the reference compound in , which uses acid-mediated cyclization, the synthesis of 3-(3,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole likely requires optimized conditions to stabilize the reactive isoxazole ring during formation.
- Biological Data Gap: No direct pharmacological data for the target compound are available in the provided evidence.
Biological Activity
3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14N2O
- Molar Mass : 214.26 g/mol
- CAS Number : 603067-60-3
Biological Activity Spectrum
The biological activity of isoxazole derivatives, particularly those fused with other heterocycles like pyrrole, has been extensively studied. The following sections summarize key findings regarding the biological activities attributed to 3-(3,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. A study evaluated various derivatives against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines using the MTT assay. The results showed that 3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil.
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole | HCT-116 | 6.3 | Very Strong |
| 3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole | PC3 | 8.0 | Strong |
This compound's selectivity for cancer cells over normal fibroblast cells (WI-38) suggests a therapeutic potential with reduced toxicity.
The mechanism through which 3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exerts its antitumor effects appears to involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with cell proliferation and survival. For instance:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Inhibition of Kinases : It may inhibit tyrosine kinases involved in cancer progression.
Other Biological Activities
In addition to its antitumor effects, this compound has been reported to exhibit:
- Antiviral Activity : Demonstrated effectiveness against certain viral strains.
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and mediators.
- Antioxidant Properties : Scavenges free radicals and reduces oxidative stress markers.
Case Studies
-
Anticancer Efficacy in Animal Models :
A study conducted on xenograft models of HCT-116 tumors showed that administration of the compound resulted in significant tumor reduction compared to control groups. The treatment also improved survival rates among the subjects. -
Comparative Analysis with Other Derivatives :
Comparative studies with other pyrrolo[3,2-d]isoxazole derivatives indicated that this specific compound had superior efficacy in inhibiting tumor growth while maintaining lower toxicity levels in non-cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
